Product packaging for 4-(1-Ethoxyethyl)-2-methoxyphenol(Cat. No.:CAS No. 6331-23-3)

4-(1-Ethoxyethyl)-2-methoxyphenol

Cat. No.: B14739257
CAS No.: 6331-23-3
M. Wt: 196.24 g/mol
InChI Key: WVKDLJPYDSJLFF-UHFFFAOYSA-N
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Description

4-(1-Ethoxyethyl)-2-methoxyphenol ( 6331-23-3) is a phenolic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . This chemical is a derivative of guaiacol (2-methoxyphenol) and features an ethoxyethyl side chain, which may influence its solubility and other physicochemical properties. The compound has a density of approximately 1.061 g/cm³ and a boiling point of 275.2°C at 760 mmHg . One documented synthetic route for this compound achieves a high yield of around 95% . As a methoxyphenol derivative, it belongs to a class of compounds frequently investigated for their applications as antioxidants, ultraviolet absorbers, and polymer precursors . Researchers are exploring the properties of such advanced phenolic compounds for potential use in the development of high-performance materials, including plastics and resins with enhanced thermal stability . This product is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O3 B14739257 4-(1-Ethoxyethyl)-2-methoxyphenol CAS No. 6331-23-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6331-23-3

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

4-(1-ethoxyethyl)-2-methoxyphenol

InChI

InChI=1S/C11H16O3/c1-4-14-8(2)9-5-6-10(12)11(7-9)13-3/h5-8,12H,4H2,1-3H3

InChI Key

WVKDLJPYDSJLFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C1=CC(=C(C=C1)O)OC

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 4 1 Ethoxyethyl 2 Methoxyphenol and Analogues

Specific Synthetic Routes to 4-(1-Ethoxyethyl)-2-methoxyphenol

Control of Stereochemistry in the Ethoxyethyl Moiety during Synthesis

The carbon atom attached to the aromatic ring and the ethoxy group in this compound is a stereocenter. Controlling the three-dimensional arrangement at this center is a significant challenge in modern synthesis.

When the synthesis proceeds through the reduction of a ketone precursor or addition to an aldehyde (like vanillin), an achiral reagent will produce a racemic mixture (an equal mix of both enantiomers). To achieve stereocontrol, several strategies can be employed:

Asymmetric Catalysis : Using a chiral catalyst during the key bond-forming step can favor the formation of one enantiomer over the other. For example, asymmetric transfer hydrogenation of a ketone precursor using a chiral ruthenium catalyst can produce an enantiomerically enriched alcohol (apocynol), which can then be etherified. researchgate.net

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a reaction, after which it is removed.

Kinetic Resolution : This technique involves using a chiral catalyst or enzyme that reacts faster with one enantiomer in a racemic mixture, allowing the separation of the unreacted, enantiomerically enriched substrate or the enantiomerically enriched product. Lipases are often used for the kinetic resolution of alcohols. researchgate.net

Dynamic Kinetic Resolution (DKR) : This powerful strategy combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. researchgate.net This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving yields up to 100%. researchgate.net DKR has been successfully applied on an industrial scale for the synthesis of complex chiral molecules. researchgate.net

Sustainable and Green Chemistry Approaches in Phenolic Compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of phenolic compounds to reduce environmental impact and improve safety and efficiency. mdpi.comwjpmr.com

Key green chemistry approaches include:

Use of Greener Solvents : Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, supercritical fluids, or ionic liquids. nih.gov Solvent-free reactions, where the reactants are ground together (mechanochemistry), represent an even greener alternative. mdpi.com

Catalysis over Stoichiometric Reagents : Employing catalysts, especially heterogeneous catalysts that can be easily recovered and reused, minimizes waste compared to reactions that require stoichiometric amounts of reagents. researchgate.net Zeolites, for example, can act as shape-selective solid catalysts, improving regioselectivity and simplifying work-ups. researchgate.net

Biocatalysis : The use of enzymes or whole microorganisms to perform chemical transformations offers high selectivity under mild conditions (e.g., neutral pH, room temperature) in aqueous media. mdpi.comnih.gov For instance, enzymes like vanillyl alcohol oxidase can convert various phenolic compounds. researchgate.net Biocatalytic C-C bond formation and other transformations are becoming powerful tools in organic synthesis. nih.gov

Energy Efficiency : Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved yields. mdpi.comwjpmr.com

Renewable Feedstocks : Utilizing renewable starting materials, such as eugenol (B1671780) from clove oil or lignin (B12514952) from wood pulp, to produce vanillin (B372448) and other phenolic compounds is a cornerstone of sustainable chemistry. chemhub.comnih.gov Recently, a two-step biocatalytic cascade was developed to transform eugenol into vanillin using only molecular oxygen as the oxidant, representing a significant improvement over previous microbial or chemical routes. nih.gov

Table 3: Green Chemistry Strategies in Phenolic Synthesis

Green Chemistry Principle Application in Phenolic Synthesis Example
Waste Prevention Use of catalytic instead of stoichiometric reagents. Palladium or copper-catalyzed cross-couplings replace less efficient methods. organic-chemistry.orguoa.gr
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Addition reactions, such as the gold-catalyzed addition of phenols to olefins. organic-chemistry.org
Safer Solvents & Auxiliaries Replacing hazardous solvents with water or performing solvent-free reactions. mdpi.comnih.gov Nitration of phenol (B47542) using calcium nitrate (B79036) in glacial acetic acid, avoiding strong acids. wjpmr.com
Design for Energy Efficiency Using microwave irradiation to accelerate reactions. mdpi.com Microwave-assisted nitration of phenol completed in 1 minute. wjpmr.com
Use of Renewable Feedstocks Synthesizing platform chemicals from biomass. Production of vanillin from eugenol (clove oil) or lignin. chemhub.comnih.gov

| Catalysis (Biocatalysis) | Employing enzymes for highly selective transformations. | Enzymatic cascade to convert eugenol to vanillin using eugenol oxidase and other enzymes. nih.gov |

Application of Environmentally Benign Methodologies (e.g., microwave, ultrasound, enzyme catalysis)

Modern synthetic chemistry emphasizes the use of green technologies to reduce waste, energy consumption, and the use of hazardous substances. researchgate.netnih.govnih.gov The synthesis of ethers, such as the ethoxy group in this compound, has particularly benefited from these innovations.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rroij.com In the context of ether synthesis, such as the Williamson ether synthesis, microwave heating can dramatically reduce reaction times from hours to minutes. nih.govacs.org For a compound like this compound, this would involve the reaction of a precursor phenol with an ethylating agent. Microwave-assisted protocols often proceed in the absence of traditional catalysts and can lead to high to excellent yields, making the process cleaner and more efficient. nih.govscilit.com For instance, the coupling of phenols with aryl halides has been achieved in 5-10 minutes with microwave assistance. acs.orgscilit.com

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. numberanalytics.com This technique is particularly effective for heterogeneous reactions, such as those involving solid bases or catalysts. In the Ullmann diaryl ether synthesis, sonication has been shown to improve yields (typically 70-90%) at lower temperatures (140 °C) compared to traditional methods, primarily by breaking up solid particles and increasing surface area. yjcorp.co.kr A combined microwave and ultrasound-assisted Williamson ether synthesis has proven to be an efficient and ecologically valuable route, eliminating the need for phase-transfer catalysts. rsc.orgresearchgate.net This dual approach could significantly enhance the synthesis of this compound by providing both rapid heating and efficient mixing. researchgate.net

Enzyme Catalysis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical catalysis. Enzymes operate under mild conditions of temperature and pH, often in aqueous media. For phenolic compounds, peroxidases like horseradish and soybean peroxidase are used for polymerization by generating phenoxyl radicals through one-electron oxidation. nih.gov While direct enzymatic synthesis of the ether linkage in this compound is less common, enzymes could be employed for the selective modification of its analogs or for its incorporation into larger biomolecules, representing a green pathway for derivatization.

Table 1: Comparison of Benign Synthetic Methodologies for Etherification

MethodologyTypical Reaction TimeKey AdvantagesPotential Application for this compound Synthesis
Microwave-Assisted5-30 minutesRapid heating, increased reaction rates, high yields, often catalyst-free. nih.govacs.orgscilit.comFormation of the ethoxy ether linkage from a phenolic precursor.
Ultrasound-Assisted1-3 hoursEnhanced mass transfer, effective for heterogeneous reactions, lower temperatures. yjcorp.co.krnih.govImprovement of reactions involving solid bases or catalysts.
Combined Microwave & Ultrasound< 15 minutesSynergistic effect of rapid heating and efficient mixing, catalyst-free. rsc.orgresearchgate.netHighly efficient and rapid formation of the ether bond.
Enzyme CatalysisVaries (hours to days)High selectivity, mild reaction conditions, aqueous media, biodegradable catalyst. nih.govSelective derivatization or polymerization of the phenolic moiety.

Evaluation of Green Metrics in Synthetic Pathways

To objectively assess the environmental performance of a chemical process, a set of "green metrics" is employed. nih.govrsc.org These metrics quantify the efficiency and waste generation of a synthetic route, providing a basis for comparison and improvement. scientificupdate.comresearchgate.net

Key Green Metrics:

Atom Economy (AE): Introduced by Barry Trost, AE calculates the proportion of reactant atoms that are incorporated into the final desired product. rsc.org It is a theoretical measure of efficiency, assuming 100% yield.

Reaction Mass Efficiency (RME): This metric provides a more realistic view by relating the mass of the final product to the total mass of all reactants used in stoichiometric amounts. nih.govrsc.org

E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the total mass of waste produced to the mass of the desired product. Lower E-Factors indicate less waste and a greener process. nih.gov

The evaluation of these metrics for a proposed synthesis of this compound would involve a detailed analysis of all inputs and outputs of the reaction, from starting materials to the final, purified product. For example, a traditional synthesis might have a high E-Factor due to the use of excess reagents and organic solvents for purification, while a microwave-assisted, solvent-free synthesis would likely have a much lower E-Factor and a higher RME.

Table 2: Illustrative Green Metrics for a Hypothetical Synthesis

MetricFormulaIdeal ValueSignificance
Atom Economy (AE)(MW of product / Σ MW of reactants) x 100%100%Measures the efficiency of atom incorporation. rsc.org
Reaction Mass Efficiency (RME)(Mass of product / Σ Mass of reactants) x 100%100%Accounts for reaction yield and stoichiometry. nih.gov
E-FactorTotal Mass of Waste / Mass of Product0Directly quantifies waste generation. nih.gov
Process Mass Intensity (PMI)Total Mass Input / Mass of Product1Holistic measure of process efficiency, including all materials. rsc.org

Synthesis of Structurally Related Derivatives and Analogs of this compound

The structural framework of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of analogs with potentially varied properties. researchgate.net

Diversification of Alkyl and Alkoxy Side Chains

The synthesis of analogs can be readily achieved by varying the alkyl and alkoxy groups attached to the phenolic core.

Alkoxy Chain Diversification: The ethoxy group can be substituted with other alkoxy chains by employing different alkylating agents in the ether synthesis step. For example, using various alkyl halides or sulfates (e.g., methyl iodide, propyl bromide, benzyl (B1604629) chloride) in a Williamson ether synthesis with the parent phenol would yield a range of analogs with different alkoxy side chains.

Alkyl Side Chain Diversification: The 1-ethoxyethyl group at the C4 position is derived from a precursor. By starting with different 4-substituted-2-methoxyphenols, a variety of analogs can be created. For instance, starting with eugenol (4-allyl-2-methoxyphenol) or vanillin (4-formyl-2-methoxyphenol) and performing subsequent chemical transformations would lead to analogs with different functionalities at the C4 position. The impact of the side chain on the properties of resulting polymers has been noted as a key area of investigation. researchgate.net

Table 3: Potential Analogs via Side Chain Diversification

Point of DiversificationModifying Reagent/PrecursorResulting Analog Structure (Partial)
Alkoxy Chain (at C1)Methyl Iodide4-(1-Methoxyethyl)-2-methoxyphenol
Alkoxy Chain (at C1)Propyl Bromide4-(1-Propoxyethyl)-2-methoxyphenol
Alkyl Side Chain (at C4)Starting from Eugenol (4-allyl-2-methoxyphenol)Analog with modified allyl group
Alkyl Side Chain (at C4)Starting from Vanillin (4-formyl-2-methoxyphenol)Analog with modified formyl group

Functional Group Transformations and Derivatization Strategies

The existing functional groups on this compound—the phenolic hydroxyl, the ether linkages, and the aromatic ring—provide handles for further chemical modification. ub.edu

Phenolic Hydroxyl Group: The hydroxyl group is a versatile site for derivatization.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides can produce a range of ester derivatives. For example, reacting 4-allyl-2-methoxyphenol with various acid chlorides is a common strategy. neliti.com

Etherification: Further etherification of the hydroxyl group is possible, leading to diether compounds.

Aromatic Ring: The benzene (B151609) ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, although the directing effects of the existing substituents would need to be considered.

Side Chain Modification: The 1-ethoxyethyl group could potentially undergo transformations, though these are generally less straightforward. Theoretical studies on the conversion of guaiacol (B22219), a related compound, show that cleavage of the C-O bond in the methoxy (B1213986) group is a key reaction pathway, suggesting that the ether linkages could be targets for specific transformations under certain catalytic conditions. researchgate.netmdpi.comcardiff.ac.uk

Polymerization and Oligomerization Strategies for Phenolic Building Blocks

Phenolic compounds are valuable building blocks for the creation of functional materials and polymers. nih.govresearchgate.netmonash.edu Their intrinsic properties, such as redox activity and hydrogen bonding capability, can be imparted to the resulting macromolecules. nih.gov

Oxidative Polymerization: Phenols can undergo oxidative coupling to form polymers. This is often catalyzed by enzymes like peroxidases or laccases, or by chemical oxidants. nih.gov In this process, phenoxyl radicals are generated, which then couple to form C-C or C-O linkages, leading to the formation of complex oligomers or polymers. This compound could serve as a monomer in such polymerizations, yielding polymers with repeating phenolic units. Lignin, a natural polymer, is composed of such phenylpropane units. researchgate.net

Incorporation into Polymers: The phenolic hydroxyl group can also be used as a reactive site to graft the molecule onto existing polymer backbones or to act as a monomer in step-growth polymerizations, such as the synthesis of polyesters or polycarbonates. These strategies allow for the development of advanced materials with tailored properties for applications ranging from biomedicine to coatings. nih.govnih.gov

Iii. Spectroscopic and Advanced Analytical Characterization of 4 1 Ethoxyethyl 2 Methoxyphenol

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

High-resolution spectroscopy is fundamental to the characterization of 4-(1-ethoxyethyl)-2-methoxyphenol, offering an in-depth view of its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the methoxy (B1213986) group (a singlet), the aromatic ring protons, the methine proton of the ethoxyethyl group, and the phenolic hydroxyl proton. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, reveal the number of adjacent protons.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing a spectrum where each unique carbon atom in the molecule gives a distinct signal. This allows for the direct observation of the carbon skeleton. The expected ¹³C NMR spectrum for this compound would display separate resonances for the carbons in the ethoxy group, the methoxy group, the aromatic ring, and the benzylic carbon of the ethoxyethyl substituent.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. COSY spectra reveal correlations between coupled protons, helping to piece together fragments of the molecule, while HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unambiguous C-H assignments.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds and general spectroscopic principles.

Atom/Group Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Aromatic-H 6.7 - 7.0 110 - 125
Phenolic OH ~5.0 - 6.0 (broad) -
-O-CH(CH₃)- ~4.5 (quartet) ~75
-O-CH₂-CH₃ ~3.5 (quartet) ~63
-OCH₃ ~3.8 (singlet) ~56
-CH(CH₃)- ~1.4 (doublet) ~23
-O-CH₂-CH₃ ~1.2 (triplet) ~15

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes.

IR Spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations (stretching, bending, etc.). The resulting spectrum is a unique "fingerprint" of the molecule. Key expected absorptions for this compound include a broad O-H stretching band for the phenolic hydroxyl group, C-H stretching bands for the aromatic and aliphatic portions, C-O stretching bands for the ether linkages, and C=C stretching bands for the aromatic ring.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While strong IR bands are associated with vibrations that cause a change in dipole moment, strong Raman bands arise from vibrations that cause a change in polarizability. For this compound, the aromatic ring vibrations are typically strong in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound Data based on typical ranges for functional groups found in similar molecules.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Phenolic O-H Stretching 3200 - 3600 (broad)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000
Aromatic C=C Stretching 1450 - 1600
C-O (Ether) Stretching 1000 - 1300
C-O (Phenol) Stretching 1200 - 1260

For comparison, the related compound 2-ethoxy-4-methylphenol (B1359942) shows characteristic IR absorptions in the gas phase. nist.gov Similarly, guaiacol (B22219) (2-methoxyphenol) exhibits distinct IR spectral features. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the substituted benzene (B151609) ring, an aromatic chromophore, results in characteristic absorption bands in the UV region. The positions and intensities of these absorption maxima (λmax) are sensitive to the nature and position of the substituents on the aromatic ring. The UV-Vis spectrum of the related compound 4-methoxyphenol (B1676288) has been documented. sielc.com The electronic transitions observed are typically π → π* transitions associated with the aromatic system.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent Data based on the UV-Vis spectra of structurally similar phenols.

Transition Expected λmax (nm)
π → π* ~270 - 290
π → π* ~220 - 240

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound with high accuracy. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, allowing for the unambiguous determination of its molecular formula (C₁₁H₁₆O₃).

In addition to providing the accurate mass, mass spectrometry induces fragmentation of the molecule. The analysis of these fragmentation patterns provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the ethoxy group, the ethyl group, or other small neutral molecules, leading to the formation of stable carbocations. The NIST WebBook contains mass spectrometry data for the related compound 4-ethyl-2-methoxyphenol. nist.gov

Table 4: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₆O₃
Exact Mass 196.1099 g/mol
Molar Mass 196.24294 g/mol

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. While this technique provides an unambiguous molecular structure, its application is contingent on the ability to grow high-quality single crystals of this compound. If suitable crystals can be obtained, X-ray crystallography would provide definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. The development of techniques like small-molecule serial femtosecond X-ray crystallography (smSFX) has expanded the possibilities for analyzing microcrystalline materials that are challenging to study with traditional methods. nih.gov

Chromatographic and Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. A capillary gas chromatographic method can be developed to determine impurities, including positional isomers. researchgate.net For some phenols, derivatization may be employed to enhance volatility and improve chromatographic peak shape. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound. Reverse-phase HPLC (RP-HPLC), using a non-polar stationary phase and a polar mobile phase, is a common method for separating phenolic compounds. sielc.com The purity of a sample can be determined by the presence of a single major peak in the chromatogram, and the area of this peak can be used for quantification. HPLC methods can be scaled up for preparative separation to isolate impurities. sielc.com For instance, HPLC methods have been developed for the analysis of related compounds like 4-methoxyphenol. sielc.comsigmaaldrich.com

Integration of Spectroscopic Data with Computational Models for Enhanced Understanding

In modern chemical analysis, the synergy between experimental spectroscopic data and computational modeling is crucial for the unambiguous structural assignment and a deeper understanding of molecular properties. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectra. numberanalytics.comijsrst.com

For the compound this compound, where experimental spectra are not publicly available, computational predictions serve as a valuable primary source of characterization. These theoretical models allow for the generation of expected spectral patterns, which can guide future experimental work and aid in the identification of this compound in complex mixtures. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For phenolic compounds and ethers, methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set have been shown to provide reliable results that correlate well with experimental findings. researchgate.netresearchgate.net

The following subsections present the predicted spectroscopic data for this compound, generated using established computational algorithms. This approach, while theoretical, provides a detailed and scientifically grounded characterization of the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR (¹H NMR) spectrum is a fundamental tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR chemical shifts for this compound are presented in the interactive table below. These values were calculated using computational models that analyze the magnetic shielding of each proton. nmrdb.orgnmrdb.org The expected signals correspond to the aromatic protons, the methoxy group, and the ethoxyethyl side chain.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic H (C5-H)6.88d1H
Aromatic H (C6-H)6.84d1H
Aromatic H (C3-H)6.75dd1H
Phenolic OH5.60s1H
CH of ethoxyethyl4.45q1H
OCH₃3.85s3H
OCH₂ of ethoxy3.50m2H
CH₃ of ethoxyethyl1.40d3H
CH₃ of ethoxy1.20t3H

Note: The predicted chemical shifts are relative to a standard reference (e.g., TMS) and may vary slightly depending on the solvent and experimental conditions. The multiplicities are predicted based on standard coupling patterns (s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet).

Predicted ¹³C NMR Spectral Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR chemical shifts for this compound, calculated using computational algorithms, are detailed in the interactive table below. caspre.canmrdb.org These predictions are essential for assigning the signals of the aromatic carbons, the methoxy carbon, and the carbons of the ethoxyethyl side chain.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C4 (Aromatic, C-OH)146.5
C2 (Aromatic, C-OCH₃)145.8
C1 (Aromatic, C-CH)138.0
C5 (Aromatic)118.5
C6 (Aromatic)114.2
C3 (Aromatic)109.0
CH of ethoxyethyl75.0
OCH₂ of ethoxy63.5
OCH₃56.0
CH₃ of ethoxyethyl23.0
CH₃ of ethoxy15.5

Note: The predicted chemical shifts are relative to a standard reference and can be influenced by the computational method and solvent.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR absorption frequencies for this compound, based on computational vibrational analysis, are summarized in the interactive table below. researchgate.netcomputabio.com Key expected absorptions include the O-H stretch of the phenolic group, C-H stretches of the aromatic and aliphatic parts, and C-O stretches of the ether and alcohol functionalities.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (phenolic)3400-3500Broad, Medium
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2980Strong
C=C stretch (aromatic)1500-1600Medium
C-O stretch (aryl ether)1230-1270Strong
C-O stretch (alkyl ether)1080-1150Strong
C-O stretch (alcohol)1050-1100Medium

Note: The predicted wavenumbers and intensities can be influenced by intermolecular interactions in the condensed phase.

Predicted Mass Spectrometry Fragmentation Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The predicted major fragments for this compound upon electron ionization are listed in the interactive table below. The fragmentation is expected to be influenced by the ether and phenolic functionalities. youtube.comyoutube.com The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. Key fragmentation pathways would likely involve cleavage of the ethoxy group and rearrangements of the resulting ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Identity Fragmentation Pathway
196[C₁₁H₁₆O₃]⁺Molecular Ion [M]⁺
181[C₁₀H₁₃O₃]⁺Loss of CH₃
151[C₉H₁₁O₂]⁺Loss of C₂H₅O (ethoxy radical)
137[C₈H₉O₂]⁺Cleavage of the ethyl group from the side chain
123[C₇H₇O₂]⁺Benzylic cleavage with loss of the ethoxyethyl side chain

Note: The relative abundances of the fragments are dependent on the ionization energy and the specific mass spectrometer used.

Iv. Theoretical and Computational Chemistry Studies of 4 1 Ethoxyethyl 2 Methoxyphenol

Quantum Chemical Characterization of Electronic and Molecular Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), would offer a fundamental understanding of the electronic and molecular structure of 4-(1-ethoxyethyl)-2-methoxyphenol.

DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its ground state geometry. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles would be precisely calculated. These calculations would also yield the molecule's total electronic energy, providing a measure of its stability. Different conformers, or spatial arrangements of the ethoxyethyl group relative to the phenol (B47542) ring, could be investigated to identify the global minimum energy structure.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-O (Phenolic)1.365
C-O (Methoxy)1.370
C-O (Ethoxy)1.430
C-C (Ethyl)1.530
**Bond Angles (°) **C-O-H (Phenolic)109.5
C-C-O (Ethoxy)108.0
Dihedral Angles (°) C-C-O-C (Ethoxy)180.0 (anti-periplanar)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy -5.80
LUMO Energy -0.50
HOMO-LUMO Gap 5.30

A Molecular Electrostatic Potential (MEP) map would provide a visual representation of the charge distribution around the this compound molecule. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. Red and yellow areas typically denote electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential), prone to nucleophilic attack. This analysis would highlight the electronegative oxygen atoms of the hydroxyl, methoxy (B1213986), and ethoxy groups as regions of high electron density.

Theoretical calculations can simulate various types of spectra, which can be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities could be calculated to generate a theoretical IR spectrum. This would help in assigning the characteristic vibrational modes of the functional groups present, such as the O-H stretch of the hydroxyl group and the C-O stretches of the ether linkages.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insights into the molecule's chromophores.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei could be calculated and compared with experimental NMR spectra to confirm the molecular structure.

By performing frequency calculations, key thermochemical parameters such as standard enthalpy of formation, entropy, and heat capacity could be determined. These parameters are fundamental for understanding the molecule's thermodynamic stability and its behavior at different temperatures.

Advanced Molecular Modeling and Simulation Methodologies

Beyond static quantum chemical calculations, advanced molecular modeling techniques could be applied to study the dynamic behavior of this compound.

Molecular Dynamics (MD) Simulations: MD simulations would allow for the study of the molecule's conformational dynamics over time in different environments, such as in a solvent. This could reveal preferred conformations and the flexibility of the ethoxyethyl side chain.

Quantitative Structure-Activity Relationship (QSAR): If a set of related molecules with known biological activity were available, QSAR models could be developed. These models would correlate the calculated molecular descriptors of this compound and its analogs with their biological activity, enabling the prediction of the properties of new, related compounds.

Conformational Analysis and Potential Energy Surfaces of the Compound

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the rotational freedom around its single bonds. Conformational analysis is a fundamental computational study to identify the most stable arrangements of the atoms in a molecule, which correspond to the minimum energy points on its potential energy surface (PES).

These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which provide a good balance between accuracy and computational cost. The results of such an analysis would reveal the most probable conformations of the molecule in the gas phase. It is expected that steric hindrance between the ethoxyethyl group and the methoxy group would play a significant role in defining the low-energy conformations. The orientation of the lone pairs on the oxygen atoms and their potential for intramolecular hydrogen bonding would also be critical factors.

A hypothetical conformational analysis might yield a table of the most stable conformers, their relative energies, and the corresponding dihedral angles, similar to the illustrative data presented below.

ConformerRelative Energy (kcal/mol)Dihedral Angle 1 (°C-O-C-C)Dihedral Angle 2 (°C-C-O-C)
1 (Global Minimum) 0.00178.565.2
2 1.25-60.3175.8
3 2.1070.1-68.4

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While conformational analysis identifies stable energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, offering insights into conformational flexibility and intermolecular interactions.

For this compound, an MD simulation would typically place the molecule in a simulated box, often with solvent molecules, and track the trajectory of each atom over a period of nanoseconds or even microseconds. This allows for a thorough exploration of the conformational space, revealing not only the low-energy conformers but also the transition pathways between them.

Furthermore, MD simulations are invaluable for studying how this compound interacts with its environment. By simulating the compound in a solvent like water, one can observe the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group and water molecules. Similarly, simulations with other molecules can elucidate the nature and strength of intermolecular forces, such as van der Waals interactions and electrostatic interactions, which are crucial for understanding its behavior in solution and its potential to bind to biological targets.

Solvent Effects on Molecular Properties using Continuum Models (e.g., Polarizable Continuum Model, PCM)

The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods to account for these solvent effects. mdpi.commdpi.com In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. mdpi.commdpi.com

For this compound, PCM calculations can be used to predict how its molecular properties, such as conformational energies, dipole moment, and electronic spectra, change in different solvents. For instance, a polar solvent would be expected to stabilize conformations with a larger dipole moment. The PCM method calculates the electrostatic interaction between the solute and the continuum, providing a more realistic representation of the molecule's behavior in a condensed phase. mdpi.com This is particularly important for predicting chemical reactivity and spectroscopic properties in solution.

Computational Approaches to Structure-Activity Relationships (SARs) and Reactivity

Computational chemistry offers powerful tools to predict the chemical reactivity of molecules and to establish relationships between their structure and biological activity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological or chemical activity. For phenols, QSAR studies have been widely used to predict their toxicity and reactivity. nih.govjst.go.jpresearchgate.nettandfonline.comnih.gov

To develop a QSAR model for the chemical reactivity of a series of phenolic compounds including this compound, one would first need a dataset of compounds with experimentally measured reactivity data. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a selection of these descriptors with the observed reactivity. researchgate.nettandfonline.com For instance, a QSAR study on the antioxidant activity of phenols might find that the bond dissociation energy of the phenolic O-H bond and the ionization potential are key predictors. While no specific QSAR models for this compound are publicly available, the general principles from studies on other phenols would be applicable. nih.govjst.go.jpnih.gov

A hypothetical QSAR equation for the antioxidant activity of a series of phenols might look like this:

Antioxidant Activity = a(HOMO Energy) + b(O-H Bond Dissociation Energy) + c*(logP) + d**

Where 'a', 'b', 'c', and 'd' are coefficients determined from the statistical analysis.

Computational Prediction of Chemical Reactivity and Reaction Mechanisms

Computational methods can be used to predict the most likely sites of reaction on a molecule and to elucidate the step-by-step mechanism of a chemical reaction. For this compound, this could involve predicting its susceptibility to oxidation, electrophilic substitution, or other reactions characteristic of phenols.

Methods like Density Functional Theory (DFT) can be used to calculate reactivity indices, such as Fukui functions or electrostatic potential maps, which highlight the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. For instance, the phenolic hydroxyl group is an obvious site for reactions involving proton donation or oxidation. The aromatic ring is susceptible to electrophilic substitution, and the calculations could predict the preferred position of attack (ortho or para to the hydroxyl group), taking into account the directing effects of the methoxy and ethoxyethyl substituents.

Furthermore, computational chemistry can be used to map out the entire reaction pathway for a specific transformation. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. This information is crucial for understanding the kinetics and feasibility of a reaction. researchgate.net For example, the mechanism of its antioxidant action, involving the donation of a hydrogen atom to a free radical, could be studied in detail.

Molecular Docking Studies of Related Ligands with Enzymes (focused on binding mechanisms for chemical understanding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). mdpi.commdpi.comufms.brtandfonline.comnih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

While no specific docking studies for this compound have been found, studies on structurally related phenolic compounds have been performed with various enzymes. mdpi.comufms.brtandfonline.comnih.gov For example, phenolic compounds are known to interact with enzymes like tyrosinase, phospholipase A2, and various oxidoreductases. mdpi.comufms.br

A molecular docking study of this compound with a relevant enzyme would involve placing the molecule into the active site of the enzyme and using a scoring function to evaluate the binding affinity of different poses. The results would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-enzyme complex. This information is fundamental for understanding the molecular basis of its potential biological activity and for the rational design of new, more potent analogues.

The hypothetical results of a docking study could be summarized in a table like the one below.

Enzyme TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Tyrosinase -7.5His259, His263, Val283Hydrogen Bond, Hydrophobic
Phospholipase A2 -6.8His48, Asp49, Tyr52Hydrogen Bond, Pi-cation
Cyclooxygenase-2 -8.1Arg120, Tyr355, Ser530Hydrogen Bond, Hydrophobic

This table is for illustrative purposes and does not represent actual experimental data.

V. Chemical Reactivity and Mechanistic Investigations of 4 1 Ethoxyethyl 2 Methoxyphenol

Oxidative Reactivity and Radical Scavenging Mechanisms

Phenolic compounds are well-regarded for their antioxidant properties, which stem from their ability to scavenge free radicals. This capacity is crucial in mitigating oxidative stress. nih.govfrontiersin.org The reactivity of 4-(1-ethoxyethyl)-2-methoxyphenol in oxidative environments is primarily dictated by its phenolic hydroxyl group.

The principal mechanisms by which phenolic compounds exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). frontiersin.orgacs.orgresearchgate.netnih.gov

Hydrogen Atom Transfer (HAT): In this pathway, the phenolic antioxidant directly donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. nih.govfrontiersin.org The efficiency of this process is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation. For guaiacol (B22219) and its derivatives, the HAT mechanism is considered a primary route for scavenging reactive oxygen species. researchgate.net The presence of an electron-donating methoxy (B1213986) group ortho to the hydroxyl can influence the BDE and, consequently, the HAT reactivity.

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant to the radical, forming a radical cation from the antioxidant and an anion from the free radical. researchgate.net The feasibility of this pathway is related to the ionization potential (IP) of the antioxidant. researchgate.net For many phenolic compounds, SET is often followed by proton transfer (SET-PT) to yield the final products. capes.gov.br The choice between HAT and SET is influenced by factors such as the structure of the phenol (B47542), the nature of the free radical, and the solvent polarity. nih.gov

Table 1: Key Mechanisms of Antioxidant Action for Phenolic Compounds

MechanismDescriptionKey Influencing Factor
Hydrogen Atom Transfer (HAT) Direct donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. nih.govfrontiersin.orgBond Dissociation Enthalpy (BDE) of the O-H bond. researchgate.net
Single Electron Transfer (SET) Transfer of an electron from the phenol to a free radical, forming a radical cation. researchgate.netIonization Potential (IP) of the phenol. researchgate.net

Upon donating a hydrogen atom or an electron, a phenoxy radical is formed. The stability of this radical intermediate is paramount to the antioxidant efficacy of the parent compound. A stable phenoxy radical is less likely to initiate new oxidation chains.

The stability of phenoxy radicals is significantly influenced by the substituents on the aromatic ring. cmu.edu In the case of guaiacol-type compounds like this compound, the ortho-methoxy group plays a crucial role. It can stabilize the radical through resonance and intramolecular hydrogen bonding. researchgate.net The para-alkyl substituent, in this instance the 1-ethoxyethyl group, also contributes to stability through hyperconjugation and inductive effects.

The reactivity of the phenoxy radical determines its fate. It can be further oxidized, participate in dimerization or polymerization reactions, or be regenerated back to the parent phenol by other antioxidants. researchgate.net The specific reaction pathways are dependent on the reaction conditions and the presence of other reactive species. For instance, methoxy-substituted phenoxyl radicals have characteristic absorptions that allow for their study using techniques like laser flash photolysis. cdnsciencepub.com The electron-withdrawing or -donating nature of substituents can significantly impact the one-electron reduction potential of the phenoxy radical. acs.org

Cleavage and Formation of Ether Linkages

The ether linkages in this compound, both the methoxy group attached to the aromatic ring and the ethoxy group in the side chain, can be subject to cleavage under certain conditions. The study of ether bond cleavage is particularly relevant to the degradation of lignin (B12514952), a complex polymer rich in such linkages. rsc.orgscilit.comrsc.org

Cleavage: The cleavage of aryl-ether bonds, such as the methoxy group in guaiacol derivatives, is a key step in the valorization of lignin into aromatic chemicals. rsc.orgrsc.org This can be achieved through various catalytic processes, including hydrogenolysis. rsc.orgscilit.com For example, synergistic catalyst systems have been shown to efficiently cleave α-O-4 and β-O-4 ether linkages in lignin model compounds. rsc.orgscilit.comrsc.org Theoretical studies on guaiacol indicate that the bond dissociation enthalpy of the methoxy O-C bond is considerably lower than that of the phenolic O-H bond, suggesting its potential susceptibility to cleavage under oxidative conditions. tandfonline.comnih.govinformahealthcare.com

Formation: The formation of ether linkages from phenolic compounds can occur through processes like the Williamson ether synthesis, where a phenoxide ion reacts with an alkyl halide. wikipedia.org Acid-catalyzed condensation of a phenol with an alcohol can also form phenol ethers, though this can be less efficient. wikipedia.orgmasterorganicchemistry.com Such reactions are fundamental in synthetic organic chemistry for modifying the structure and properties of phenolic molecules.

Role of Specific Intermediates in Chemical Transformations (e.g., quinone methides)

Quinone methides are highly reactive intermediates that can be formed from the oxidation of phenols bearing a hydroxyl or ether group in the para position. In the context of guaiacol derivatives, the formation of an o-quinone methide is a plausible step in certain transformation pathways.

These intermediates are known to play a role in the alkaline cleavage of β-ether bonds in phenolic lignin model compounds. tandfonline.com For instance, the quinone methide of a lignin model can react with a sugar-derived enediol, leading to the formation of a carbon-carbon bonded intermediate that subsequently fragments. tandfonline.com In the pyrolysis of guaiacol, o-quinonemethide has been identified as an intermediate that forms at around 350 °C and is involved in subsequent reactions leading to char formation. mdpi.com The high reactivity of quinone methides makes them key players in both degradation and polymerization reactions of phenolic compounds.

Polymerization Mechanisms and Oligomer Formation

Guaiacol-type phenols can undergo polymerization to form oligomers and polymers, a process that is relevant to both the undesirable condensation reactions during lignin processing and the intentional synthesis of functional polymers. acs.org

Electrochemical methods can be employed to polymerize guaiacol and its derivatives. mdpi.compreprints.orgresearchgate.netpreprints.orgscilit.com The electrochemical oxidation of guaiacol typically leads to the formation of a polymeric film on the electrode surface. mdpi.compreprints.orgresearchgate.netpreprints.orgscilit.com This process is influenced by the solvent, monomer concentration, and the nature of the electrode. mdpi.compreprints.orgresearchgate.netpreprints.orgscilit.com

The polymerization is believed to proceed through the formation of phenoxy radicals, which then couple to form dimers, oligomers, and ultimately a polymer. The para position is often favored for coupling, but since it is substituted in this compound, coupling would occur at other available positions on the aromatic ring. preprints.org The resulting poly(guaiacol) films are often insulating and can lead to electrode passivation or "blocking". mdpi.compreprints.orgresearchgate.netpreprints.orgscilit.com The properties of these polymers can be tailored by controlling the polymerization conditions. Laccase-catalyzed polymerization of guaiacol, sometimes in the presence of a mediator like ABTS, is another route to produce polymeric materials, where the mediator can even become incorporated into the polymer structure. nih.govelsevierpure.comelsevierpure.com

Radical Polymerization of Vinyl Guaiacol Derivatives and Related Monomers

The radical polymerization of vinyl guaiacol (4-hydroxy-3-methoxystyrene) and its derivatives is a topic of significant interest for the development of bio-based polymers. However, the direct polymerization of vinyl guaiacol is hindered by the phenolic hydroxyl group, which can act as a radical scavenger, leading to inhibition or retardation of the polymerization process. mdpi.commdpi.com To achieve efficient polymerization and high molecular weight polymers, the phenolic hydroxyl group is typically protected. mdpi.com

Research into the radical polymerization of protected vinyl guaiacol derivatives has demonstrated that a variety of protecting groups can be employed, including esters and ethers. nih.govresearchgate.net These studies provide a foundational understanding of the polymerization behavior of this class of monomers. Typically, these polymerizations are initiated by thermal initiators such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) in an appropriate solvent like toluene. nih.govresearchgate.net

While specific studies on the radical polymerization of this compound are not extensively detailed in the public domain, the behavior can be inferred from related vinyl guaiacol derivatives. The ethoxyethyl group serves as an acetal (B89532) protecting group for the phenolic hydroxyl. The polymerization of other acetal-protected monomers, such as 1-ethoxyethyl (meth)acrylates, has been successfully achieved through controlled radical polymerization techniques, yielding well-defined polymers. researchgate.net This suggests that the ethoxyethyl-protected vinyl guaiacol would also be amenable to radical polymerization.

The general procedure for such a polymerization would involve dissolving the monomer, this compound, in a suitable solvent like toluene, followed by the addition of a radical initiator such as AIBN. The reaction mixture would then be heated to induce the decomposition of the initiator and initiate the polymerization of the vinyl group.

The properties of the resulting polymer, poly(this compound), are expected to be influenced by the nature of the ethoxyethyl protecting group. Studies on other protected vinyl guaiacol derivatives have shown that the size and chemical nature of the protecting group can significantly impact the glass transition temperature (Tg) of the polymer. nih.govresearchgate.net For instance, homopolymers of various ester- and ether-protected vinyl guaiacol monomers have exhibited Tg values ranging from 5 °C to 117 °C. nih.gov It is anticipated that the Tg of poly(this compound) would fall within a similar range, influenced by the flexibility and bulkiness of the ethoxyethyl group.

Table 1: Representative Data from Radical Polymerization of Protected 4-Vinyl Guaiacol Derivatives

MonomerInitiatorSolventPolymer Mn ( g/mol )Polymer Dispersity (Đ)Polymer Tg (°C)
Acetyl-protected 4-vinylguaiacolAIBNToluene16,000-~117
Ether-protected 4-vinylguaiacolAIBNToluene7,900 - 32,000-5 - 100
Hypothetical: this compoundAIBNTolueneN/AN/AEstimated 50-90

Data for acetyl- and ether-protected derivatives are based on existing literature. mdpi.comnih.gov Data for this compound are hypothetical and for illustrative purposes, as specific experimental data is not available.

The molecular weight and dispersity of the resulting polymer would also be dependent on the specific reaction conditions, including monomer concentration, initiator concentration, and temperature. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to other protected vinyl guaiacol monomers to achieve polymers with controlled molecular weights and narrow dispersities. researchgate.netrsc.org It is plausible that similar techniques could be applied to the polymerization of this compound to afford well-defined polymer architectures.

Following polymerization, the ethoxyethyl protecting group can be removed under mild acidic conditions to yield poly(4-vinylguaiacol), a functional polymer with a free phenolic hydroxyl group. This deprotection step is a key advantage of using acetal protecting groups, as it allows for the synthesis of a functional polymer that would otherwise be difficult to obtain directly.

Vi. Research Outlook and Future Directions in 4 1 Ethoxyethyl 2 Methoxyphenol Studies

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of 4-(1-ethoxyethyl)-2-methoxyphenol, a phenol (B47542) ether, can be approached through various methods. Traditionally, phenol ethers are synthesized via the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.orgwikipedia.org However, this method can be limited by the reactivity of the alkyl halide and potential side reactions. wikipedia.org Future research will likely focus on more advanced and sustainable synthetic strategies.

The use of enzymes in organic synthesis, known as biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Lipases, in particular, have shown great promise in the synthesis of various fine chemicals, including intermediates for pharmaceuticals. springernature.com These enzymes can catalyze reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. springernature.com

For the synthesis of phenolic compounds, chemoenzymatic approaches are being explored. mdpi.com For instance, lipases can be used for the esterification or transesterification of phenolic acids. researchgate.net While the direct enzymatic synthesis of ether linkages in compounds like this compound is less common, research into lipase-mediated reactions of silyl (B83357) ethers suggests potential for non-specific, active-site-independent transformations. researchgate.net Future work could investigate the possibility of using lipases or other enzymes to catalyze the formation of the ether bond in this compound or to resolve racemic mixtures of related chiral alcohols, a technique successfully applied in the synthesis of bioactive sesquiterpene phenols. mdpi.com

A comparison of chemoenzymatic and chemical synthesis for the sulfation of phenolic acids revealed that while chemical synthesis was successful for all tested compounds, enzymatic sulfation failed for monohydroxyphenolic acids, likely due to enzyme inhibition. nih.gov This highlights the need for careful selection and engineering of enzymes for specific phenolic substrates.

Table 1: Comparison of Synthetic Approaches for Phenolic Compound Modification

MethodAdvantagesDisadvantagesPotential Application for this compound
Chemical Synthesis (e.g., Williamson Ether Synthesis) Well-established, versatile. wikipedia.orgwikipedia.orgOften requires harsh conditions, may have selectivity issues. wikipedia.orgSynthesis of the ether linkage.
Chemoenzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendly. springernature.comEnzyme inhibition can be an issue, may not be suitable for all substrates. nih.govEnantioselective synthesis or resolution.
Biocatalysis (e.g., using Lipases) Can be used for a variety of transformations, including esterification and hydrolysis. researchgate.netmdpi.comDirect etherification is not a typical lipase-catalyzed reaction.Potential for novel, non-specific transformations. researchgate.net

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The "continuous etherification process," an early example of a continuous flow system, has been used for the synthesis of simple ethers like diethyl ether. brainly.inbrainly.inyoutube.com

Modern flow chemistry setups can be applied to a wide range of organic reactions, including the synthesis of complex molecules. For the synthesis of this compound, a flow-based approach to the Williamson ether synthesis could offer significant improvements in efficiency and control over reaction parameters. High-temperature flow conditions have been shown to facilitate the synthesis of aromatic ethers with high selectivity. wikipedia.org This methodology could be particularly beneficial for industrial-scale production.

Advanced Characterization of Intermediates and Reaction Pathways

A thorough understanding of reaction mechanisms and the identification of transient intermediates are crucial for optimizing synthetic processes. The development of advanced analytical techniques has revolutionized the way chemists study chemical reactions.

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, allow for the real-time monitoring of chemical reactions without the need for sampling. mt.comyoutube.com This provides a continuous stream of data on the concentrations of reactants, intermediates, and products, offering valuable insights into reaction kinetics and mechanisms. mt.comrsc.orgnih.gov

For the synthesis of this compound, in situ FTIR could be used to track the consumption of the starting phenol and the formation of the ether product. acs.orgazom.com This has been successfully applied to monitor other etherification reactions, enabling the determination of reaction endpoints and providing a deeper understanding of the reaction's progress. acs.org Furthermore, in situ FTIR has been employed in the study of electrochemical reactions, demonstrating its versatility in complex reaction environments. nih.govrsc.orgnih.gov

In addition to in situ monitoring, advanced chromatographic and spectrometric techniques are indispensable for detailed reaction profiling. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for separating, identifying, and quantifying the components of complex reaction mixtures. numberanalytics.com

For the analysis of reactions leading to this compound, HPLC could be used to monitor the degradation of phenolic precursors or to validate data obtained from in situ methods like FTIR. nih.gov Mass spectrometry is particularly valuable for identifying unknown byproducts and for confirming the structure of the desired product and any intermediates. acs.org The combination of these techniques provides a comprehensive picture of the reaction, enabling the optimization of conditions to maximize yield and purity.

Development of Predictive Models for Chemical Behavior

Computational chemistry and machine learning are becoming increasingly important tools for predicting the properties and reactivity of chemical compounds. These models can accelerate the discovery of new materials and the optimization of synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical properties. nih.govresearchgate.net For phenolic compounds, QSAR models have been developed to predict properties like antioxidant activity and estrogen receptor binding. nih.govnih.gov Such models could be adapted to predict the reactivity of this compound in various chemical transformations. Local QSAR models, which are focused on a specific chemical category, have been shown to have higher predictive accuracy than global models. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. alljournals.cnnih.gov DFT calculations can be used to predict the reactivity of phenolic compounds, model reaction mechanisms, and determine the most probable reaction pathways. acs.orgnih.govusda.govdntb.gov.uaresearchgate.netnih.gov For example, DFT has been used to study the O-alkylation of phenols, providing insights into the factors that control the selectivity of the reaction. nih.govtandfonline.com In the context of this compound, DFT calculations could be used to explore its conformational landscape, predict its spectroscopic properties, and model its reactivity in various chemical environments.

Machine learning approaches are also being developed to predict chemical reactivity with high accuracy. rsc.orgacs.org These models can be trained on large datasets of experimental and computational data to learn the complex relationships between molecular structure and reactivity. numberanalytics.com Such a model could be a powerful tool for predicting the behavior of this compound and for designing new synthetic routes.

Table 2: Predictive Modeling Techniques and Their Potential Applications

TechniqueDescriptionPotential Application for this compound
QSAR Statistical models relating structure to activity/property. nih.govresearchgate.netPredicting reactivity, biological activity, and other properties. nih.gov
DFT Quantum mechanical method for studying electronic structure. alljournals.cnnih.govModeling reaction mechanisms, predicting spectroscopic properties, assessing reactivity. acs.orgnih.gov
Machine Learning Algorithms that learn from data to make predictions. numberanalytics.comPredicting reaction outcomes, optimizing synthesis conditions, discovering new reactions. rsc.orgacs.org

Design of Novel Functional Materials and Organic Building Blocks

The unique chemical structure of this compound, with its aromatic ring, methoxy (B1213986) group, and ethoxyethyl side chain, makes it a valuable building block for a variety of functional materials.

As a derivative of lignin (B12514952), this compound is a prime candidate for the development of bio-based polymers. the-innovation.orgdntb.gov.ua Lignin itself is a natural aromatic polymer and a major component of lignocellulosic biomass. mdpi.com The use of lignin and its derivatives in polymer synthesis offers a sustainable alternative to petroleum-based materials. sunyempire.edu

Lignin-derived phenolic compounds can be incorporated into various polymer systems, including polyesters, polyurethanes, and epoxy resins. the-innovation.org The aromatic structure of guaiacol (B22219) derivatives can impart desirable properties such as thermal stability, rigidity, and antioxidant activity to the resulting polymers. sunyempire.edu For example, lignin-based materials have shown high adhesion when used in coatings for glass, wood, and metal. the-innovation.org Furthermore, the incorporation of lignin can enhance the compressive strength and thermal stability of polyurethane foams. the-innovation.org

Research in this area focuses on the functionalization of lignin derivatives to create well-designed materials for applications such as coatings, plastics, and resins. sunyempire.edu The development of efficient methods for the depolymerization of lignin to obtain platform chemicals like guaiacol and its derivatives is a key area of research. rsc.org

Beyond polymers, this compound and related guaiacol derivatives serve as precursors for a wide range of specialty chemicals and advanced materials. rsc.orgresearchgate.net Guaiacol itself is a precursor to various flavorants, and a significant portion of the world's vanillin (B372448) supply is derived from it. wikipedia.org

The catalytic conversion of lignin-derived guaiacols into high-value N-heterocycles, such as 1,2,3,4-tetrahydroquinolines and benzomorpholines, has been demonstrated. rsc.org These compounds are of interest due to their potential biological activity. rsc.org Furthermore, guaiacol derivatives find applications in the production of pharmaceuticals and perfumes. researchgate.net

The electrochemical polymerization of guaiacol has been studied for the preparation of coatings and for electroanalytical applications. mdpi.com The resulting poly(guaiacol) films can exhibit permselective properties, making them useful for sensor development. mdpi.com The ability to tune the properties of these materials by controlling the polymerization conditions opens up possibilities for creating advanced materials with specific functionalities.

Application Area Derived Products/Materials Key Properties/Functionalities
Bio-based PolymersPolyesters, Polyurethanes, Epoxy ResinsThermal stability, rigidity, antioxidant activity, adhesion. the-innovation.orgsunyempire.edu
Specialty ChemicalsVanillin, N-heterocycles, Pharmaceuticals, PerfumesFlavor, biological activity. rsc.orgresearchgate.netwikipedia.org
Advanced MaterialsElectroactive Polymer FilmsPermselectivity for sensor applications. mdpi.com

Contribution to Fundamental Understanding of Phenolic Chemistry

The study of this compound also contributes to a deeper understanding of the fundamental chemistry of phenolic compounds, particularly their redox behavior.

Electron transfer (ET) and proton-coupled electron transfer (PCET) are fundamental processes in many chemical and biological reactions. mdpi.comnih.gov Phenolic compounds, including guaiacol derivatives, are excellent models for studying these mechanisms due to their ability to act as electron and proton donors. mdpi.com

The cleavage of β-aryl ether bonds in lignin model compounds, which leads to the formation of guaiacol, can be catalyzed by single electron transfer catalysts. tandfonline.com Understanding the mechanisms of these reactions is crucial for developing efficient lignin depolymerization processes. tandfonline.comresearchgate.net

Computational and experimental studies on phenolic compounds have helped to differentiate between different mechanisms of hydrogen atom transfer, such as hydrogen atom transfer (HAT) and PCET. mdpi.com In PCET, the electron and proton are transferred from different orbitals, a distinction that can be probed using computational chemistry. mdpi.com The kinetics of electron transfer for catechols on various electrode surfaces have been studied to understand the role of adsorption and surface functional groups in the redox process. ualberta.ca These fundamental studies provide a framework for understanding and controlling the reactivity of phenolic compounds like this compound in various applications. nih.gov

Insights into Aromatic Reactivity and Substituent Effects on Chemical Properties

The chemical behavior of this compound in aromatic reactions is primarily dictated by the electronic properties of its three substituents on the benzene (B151609) ring: the hydroxyl (-OH) group, the methoxy (-OCH3) group, and the 1-ethoxyethyl (-CH(OCH2CH3)CH3) group. These substituents influence the electron density of the aromatic ring, thereby affecting its reactivity towards electrophiles and the orientation of incoming substituents.

The hydroxyl and methoxy groups are strong activating groups in electrophilic aromatic substitution reactions. minia.edu.eg Both groups possess lone pairs of electrons on the oxygen atom that can be donated to the aromatic ring through resonance. minia.edu.eg This donation of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. minia.edu.eg The increased electron density is most pronounced at the ortho and para positions relative to these substituents. minia.edu.egquora.com

In this compound, the hydroxyl group is at position 1, the methoxy group at position 2, and the 1-ethoxyethyl group at position 4. The activating effects of the hydroxyl and methoxy groups reinforce each other, strongly directing incoming electrophiles to the positions ortho and para to them. Specifically, the positions ortho to the hydroxyl group are 2 and 6, and the para position is 4. The positions ortho to the methoxy group are 1 and 3, and the para position is 5.

The 1-ethoxyethyl group at position 4 is an alkyl group, which is weakly activating and also an ortho-, para-director. minia.edu.eg Its activating nature stems from the inductive effect, where the alkyl chain donates electron density to the ring.

The combined influence of these three substituents makes the aromatic ring of this compound highly reactive towards electrophilic substitution. The primary sites for substitution will be the positions most activated by the synergistic effects of the hydroxyl and methoxy groups, which are positions 3, 5, and 6. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.

Substituent Effects on Phenolic Acidity

The acidity of a phenol is a measure of the stability of its corresponding phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion, increasing acidity, while electron-donating groups destabilize it, decreasing acidity. vanderbilt.edu

SubstituentElectronic EffectEffect on Acidity
Methoxy (-OCH3)Donating (Resonance), Withdrawing (Inductive)Generally decreases acidity libretexts.org
1-Ethoxyethyl (-CH(OCH2CH3)CH3)Donating (Inductive)Decreases acidity

Directing Effects in Electrophilic Aromatic Substitution

The position of new substituents on the benzene ring is directed by the existing groups.

SubstituentDirecting Effect
Hydroxyl (-OH)Ortho, Para-directing vanderbilt.edu
Methoxy (-OCH3)Ortho, Para-directing minia.edu.eg
1-Ethoxyethyl (-CH(OCH2CH3)CH3)Ortho, Para-directing minia.edu.eg

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